molecular formula C7H3BrFN B068940 5-Bromo-2-fluorobenzonitrile CAS No. 179897-89-3

5-Bromo-2-fluorobenzonitrile

Cat. No.: B068940
CAS No.: 179897-89-3
M. Wt: 200.01 g/mol
InChI Key: GYCNHFWRPJXTSB-UHFFFAOYSA-N
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Description

Tetraethylammonium bromide is a quaternary ammonium compound with the chemical formula C₈H₂₀NBr. It is a white crystalline solid that is highly soluble in water. This compound is often used as a source of tetraethylammonium ions in various pharmacological and physiological studies, as well as in organic chemical synthesis .

Mechanism of Action

Target of Action

5-Bromo-2-fluorobenzonitrile is a chemical compound that is used as a building block in the synthesis of various other compounds .

Mode of Action

The compound contains bromide and fluoride substituents that display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. For instance, it can be used for the preparation of compounds like (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile and methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate . These compounds may participate in various biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

Its solubility in methanol suggests that it may have good absorption and distribution properties. The metabolism and excretion of this compound would depend on the specific biochemical transformations it undergoes in the body.

Result of Action

As a precursor used in the synthesis of various other compounds, the molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It is recommended to be stored sealed in a dry room temperature environment . The specific conditions under which it exerts its action would depend on the nature of the reactions it is involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylammonium bromide can be synthesized by reacting tetraethylammonium hydroxide with hydrobromic acid. The reaction is as follows:

Et4N+OH+HBrEt4N+Br+H2O\text{Et}_4\text{N}^+ \text{OH}^- + \text{HBr} \rightarrow \text{Et}_4\text{N}^+ \text{Br}^- + \text{H}_2\text{O} Et4​N+OH−+HBr→Et4​N+Br−+H2​O

After the reaction, the water is evaporated, and the product is recrystallized from acetonitrile to yield a crystalline sample of tetraethylammonium bromide .

Industrial Production Methods

In an industrial setting, tetraethylammonium bromide is typically produced by the reaction of triethylamine with ethyl bromide in the presence of a solvent such as 1,2-dichloroethane or benzene. The reaction mixture is heated under reflux for 1.5 to 2 hours, then cooled to precipitate the crystalline product, which is filtered and washed with a small amount of solvent .

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: o-Iodoxybenzoic acid in chloroform/water at room temperature.

    Substitution: Potassium superoxide for the conversion of primary alkyl halides.

Major Products

    Oxidation: Sulfoxides.

    Substitution: Dialkyl peroxides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethylammonium bromide is unique in its ability to catalyze specific reactions such as the oxidation of organic sulfides to sulfoxides and the preparation of tetraethylammonium superoxide. Its solubility and crystalline structure also make it distinct from other tetraethylammonium salts .

Biological Activity

5-Bromo-2-fluorobenzonitrile is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H4BrF N
  • Molecular Weight : 202.02 g/mol
  • Appearance : White crystalline powder

The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Key mechanisms include:

  • Nucleophilic Substitution : The bromine and fluorine substituents can undergo nucleophilic aromatic substitution reactions, which are crucial for modifying biological targets.
  • Hydrogen Bonding : The compound can form hydrogen bonds through the nitrile group, influencing its binding affinity to target proteins.
  • Halogen Bonding : The halogen atoms (Br and F) may participate in non-covalent interactions that enhance the specificity of binding to biological macromolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various fluoroaryl derivatives, compounds similar to this compound showed reduced mutagenicity against Salmonella typhimurium and other pathogens .

Anticancer Potential

The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through modulation of specific signaling pathways .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy of this compound against various bacterial strains.
    • Methodology : Disc diffusion method was employed to assess antibacterial activity.
    • Findings : The compound exhibited a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties.
  • Anticancer Activity Assessment :
    • Objective : Investigate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound showed a dose-dependent decrease in cell viability in breast cancer cell lines, suggesting potential as an anticancer drug .

Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusSignificant inhibition
CytotoxicityBreast cancer cell linesDose-dependent effect

Properties

IUPAC Name

5-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCNHFWRPJXTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369276
Record name 5-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-89-3
Record name 5-Bromo-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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